Duotrav

Description

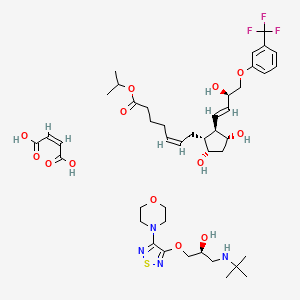

Structure

2D Structure

Properties

CAS No. |

874755-80-3 |

|---|---|

Molecular Formula |

C43H63F3N4O13S |

Molecular Weight |

933 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C26H35F3O6.C13H24N4O3S.C4H4O4/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29;1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3;10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b5-3-,13-12+;;2-1-/t19-,21-,22-,23+,24-;10-;/m10./s1 |

InChI Key |

FCDYIAFWEUGQSZ-KMVOCYRZSA-N |

SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O.CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |

Synonyms |

Duotrav |

Origin of Product |

United States |

Travoprost: Molecular Pharmacology and Mechanistic Pathways

Cellular Mechanisms of Aqueous Humor Outflow Facilitation by Travoprost (B1681362)

Uveoscleral Outflow Pathway Enhancement

Role of Extracellular Matrix Remodeling and Matrix Metalloproteinase (MMP) Secretion

Travoprost, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), is a prodrug that is hydrolyzed by esterases in the cornea to its biologically active free acid form nih.govnih.govhres.capatsnap.com. This active metabolite functions as a highly selective and potent agonist for the prostaglandin FP receptor medicines.org.uknih.govhres.cachemignition.commdpi.com. Activation of FP receptors plays a crucial role in the remodeling of the extracellular matrix (ECM) within the ciliary body and trabecular meshwork, which is a key mechanism for increasing aqueous humor outflow patsnap.comdovepress.comkau.edu.saresearchgate.netresearchgate.net.

Travoprost stimulates the secretion and activation of matrix metalloproteinases (MMPs), particularly MMP-2, in ciliary muscle cells through protein-kinase C and extracellular signal-regulated protein-kinase 1- and 2-dependent pathways dovepress.com. MMP-2, along with MMP-1 and MMP-3, contributes to the dissolution of Type I and Type III collagen within the ECM dovepress.com. This enzymatic degradation leads to a reorganization of the ciliary body, creating optically empty spaces between ciliary body muscle bundles, which facilitates aqueous humor drainage from the anterior chamber and contributes to IOP reduction dovepress.com. In vitro studies on cultured cells provide strong evidence for the effect of travoprost and other prostaglandins (B1171923) on the trabecular meshwork, where the secretion and activation of MMPs initiate the degradation of the extracellular matrix, thereby regulating outflow facility dovepress.com. Prolonged treatment of human trabecular meshwork cells with PGF2α (the class to which travoprost belongs) has been shown to increase the expression of insulin-like growth factor-1 (IGF-1) and fibroleukin, both of which can stimulate MMP expression and activity against the ECM, further remodeling the trabecular meshwork microstructure and reducing resistance to flow dovepress.com.

Trabecular Meshwork Outflow Pathway Involvement

Travoprost primarily lowers IOP by enhancing aqueous humor outflow through the uveoscleral pathway nih.govhres.capatsnap.comchemignition.comdovepress.com. However, it also facilitates aqueous humor outflow through the trabecular meshwork pathway medicines.org.uknih.govpatsnap.comdovepress.comresearchgate.netmims.com. The trabecular meshwork is the primary conventional outflow pathway for aqueous humor, accounting for the majority of outflow in normal human eyes nih.govresearchgate.netopenophthalmologyjournal.com. FP receptors are located on trabecular meshwork cells, and their activation by travoprost free acid is believed to promote trabecular outflow medicines.org.ukresearchgate.net.

Mechanisms of Aqueous Humor Egress through Trabecular Meshwork Cells

The mechanism by which travoprost facilitates aqueous humor egress through trabecular meshwork cells involves the remodeling of the extracellular matrix within this tissue dovepress.comekjo.org. This remodeling can lead to changes in the permeability of the trabecular meshwork tissues, thereby altering outflow resistance kau.edu.sa. Studies have shown that prostaglandin F2α can increase outflow facility in cultured human anterior segments and in perfused porcine eyes dovepress.com. Histological studies on trabecular meshworks exposed to prostaglandins have demonstrated focal regions of endothelial cell loss and detachment into Schlemm's canal, accompanied by a reduction in extracellular matrix, which consequently lowers outflow resistance dovepress.com.

Furthermore, recent research utilizing Fourier-Domain Optical Coherence Tomography (FD-OCT) has indicated that travoprost treatment leads to an expansion of the Schlemm's canal lumen in healthy eyes, which is accompanied by a reduction in IOP arvojournals.org. This expansion is likely a result of the enhancement of pressure-sensitive trabecular meshwork outflow induced by travoprost, providing morphological evidence for its effect on the conventional outflow pathway arvojournals.org.

Pre-clinical Observations on Optic Nerve Head Physiology

Travoprost's Influence on Optic Nerve Head Blood Flow (e.g., Rabbit Models)

Pre-clinical studies in rabbit models have investigated the influence of topical travoprost on optic nerve head (ONH) blood flow. In Dutch rabbits, topical administration of travoprost 0.004% solution significantly increased ONH blood flow nih.govcapes.gov.brnih.gov. This effect was observed after a single instillation and persisted for 24 hours following a 7-day instillation regimen nih.gov.

A study evaluating the effects of repeated administrations of prostaglandin F2α analogs (tafluprost, latanoprost (B1674536), and travoprost) on ONH blood flow in conscious normal rabbits using laser speckle flowgraphy demonstrated that travoprost increased ONH blood flow capes.gov.brnih.gov. The quantitative index of blood flow, the squared blur rate (SBR), showed increases from baseline capes.gov.brnih.gov.

Table 1: Influence of Topical Travoprost on Optic Nerve Head Blood Flow in Normal Rabbits (SBR % Increase from Baseline)

| Treatment Regimen | Time Point (after instillation) | SBR % Increase (Mean ± SD) | Citation |

| Single Instillation | 30 min | Significant increase | nih.gov |

| 60 min | Significant increase | nih.gov | |

| 7-day Instillation | 0 min (just before final) | 11% | nih.gov |

| 1 hr | 40% | nih.gov | |

| 6 hr | 17% | nih.gov | |

| 12 hr | 16% | nih.gov | |

| 24 hr | 12% | nih.gov | |

| 28-day Instillation | 0 min (Day 14) | Not provided for Travoprost | nih.gov |

| 0 min (Day 28) | 6.7% ± 3.5% | nih.gov |

These findings suggest that travoprost not only reduces IOP but also exerts a beneficial effect on ocular blood flow in pre-clinical models, potentially contributing to neuroprotection in glaucoma nih.govnih.govscielo.br.

Timolol: Molecular Pharmacology and Mechanistic Pathways

Pharmacological Classification of Timolol (B1209231)

Timolol's pharmacological profile is defined by its interactions with adrenergic receptors and its lack of certain ancillary properties common to some beta-blockers.

Non-Selective Beta-Adrenergic Receptor Antagonist Designation

Timolol is classified as a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors drugbank.commims.comdrugs.comnovartis.comwikipedia.orghres.capatsnap.commedicinenet.comnih.govncats.ionih.govnih.govmedeasy.healthpatsnap.commedsafe.govt.nzrxlist.comhres.cagpnotebook.com. Beta-1 receptors are predominantly found in the heart, where their activation typically increases heart rate and contractility patsnap.comgpnotebook.com. Beta-2 receptors are located in various tissues, including bronchial and vascular smooth muscles, and in the ciliary body of the eye, where their stimulation can lead to bronchodilation, vasodilation, and increased aqueous humor production, respectively drugbank.compatsnap.comgpnotebook.com. By blocking both receptor subtypes, Timolol exerts its therapeutic effects across multiple physiological systems drugbank.compatsnap.compatsnap.com.

Lack of Intrinsic Sympathomimetic Activity

A key characteristic of Timolol's pharmacological profile is its absence of intrinsic sympathomimetic activity (ISA) mims.comdrugs.comhres.camedicinenet.comncats.ionih.govnih.govmedeasy.healthmedsafe.govt.nzhres.canih.govahajournals.orgcardiol.brnih.govnih.gov. ISA refers to the partial agonist activity of some beta-blockers, meaning they can stimulate beta-adrenergic receptors to a certain extent while also blocking the effects of full agonists like catecholamines nih.govoup.com. The lack of ISA in Timolol indicates that it does not possess this inherent stimulating effect, leading to a more pronounced reduction in resting heart rate compared to beta-blockers with ISA nih.gov.

Absence of Direct Myocardial Depressant or Membrane-Stabilizing Activity

Timolol does not exhibit direct myocardial depressant activity or membrane-stabilizing (local anesthetic) activity mims.comdrugs.comhres.camedicinenet.comncats.ionih.govmedeasy.healthmedsafe.govt.nzhres.canih.gov. Direct myocardial depressant activity refers to the ability of a substance to directly reduce the contractility of heart muscle. Membrane-stabilizing activity, sometimes referred to as quinidine-like activity, involves the ability to depress the cardiac action potential, which can affect heart rhythm nih.govcardiol.br. The absence of these properties in Timolol highlights its specific mechanism of action primarily through beta-adrenergic receptor blockade drugs.comncats.iohres.canih.gov.

Receptor Interactions and Signal Transduction of Timolol

The therapeutic actions of Timolol are directly linked to its competitive antagonism of beta-adrenergic receptors.

Competitive Antagonism of Beta-1 and Beta-2 Adrenergic Receptors

Timolol functions as a competitive antagonist at both beta-1 and beta-2 adrenergic receptors drugbank.compatsnap.comncats.ionih.govpatsnap.commedsafe.govt.nzhres.ca. This means that Timolol competes with endogenous adrenergic neurotransmitters for binding sites on these receptors drugbank.compatsnap.compatsnap.com. By occupying these receptor sites, Timolol prevents the natural agonists from binding and initiating their typical physiological responses drugbank.comhres.ca. The magnitude of this decreased response is proportional to the existing sympathetic tone and the concentration of Timolol at the receptor sites nih.gov.

Inhibition of Catecholamine Binding and Downstream Effects

The competitive antagonism by Timolol directly leads to the inhibition of catecholamine binding drugbank.compatsnap.compatsnap.comhres.ca. Catecholamines, such as epinephrine (B1671497) (adrenaline) and norepinephrine (B1679862) (noradrenaline), are endogenous neurotransmitters that normally bind to beta-adrenergic receptors to exert sympathetic effects drugbank.compatsnap.compatsnap.comnih.gov.

When Timolol blocks these receptors, it diminishes the actions of catecholamines, leading to several downstream physiological effects:

Cardiovascular System: Beta-1 receptor blockade by Timolol results in a decrease in heart rate and cardiac output during both rest and exercise, and a reduction in both systolic and diastolic blood pressure drugbank.compatsnap.comnih.govnih.govpatsnap.comnih.govmedlineplus.gov. This occurs because Timolol prevents the catecholamine-induced increase in heart rate and contractility drugbank.compatsnap.compatsnap.com.

Ocular System: In the eye, Timolol primarily targets beta-2 receptors in the ciliary body patsnap.comnih.gov. The ciliary body is responsible for the production of aqueous humor, the fluid that maintains intraocular pressure (IOP) patsnap.com. By blocking these receptors, Timolol reduces the production of aqueous humor, leading to a decrease in intraocular pressure ncats.iomedeasy.healthpatsnap.comnih.govmims.commedlineplus.govnih.gov. This reduction in IOP is crucial for managing conditions like glaucoma and ocular hypertension, as elevated IOP is a significant risk factor for optic nerve damage and vision loss ncats.iopatsnap.comnih.gov.

Impact on G Protein-Coupled Receptor (GPCR) Signaling

Timolol functions as a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. drugbank.comwikipedia.orgmims.com These receptors are a class of G protein-coupled receptors (GPCRs) critical for various physiological processes, including the regulation of aqueous humor production in the eye. reviewofophthalmology.com In the ciliary epithelium, the primary site of aqueous humor formation, beta-adrenergic receptors are predominantly of the β2 subtype. bmbreports.orgsemanticscholar.orgnih.govkoreascience.kr

Under normal physiological conditions, activation of these β-adrenergic receptors by endogenous catecholamines (such as epinephrine) leads to the stimulation of a stimulatory G protein (Gαs). reviewofophthalmology.combmbreports.orgsemanticscholar.orgnih.gov This Gαs subunit, when activated, subsequently stimulates adenylyl cyclase (AC), an enzyme crucial for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). reviewofophthalmology.combmbreports.orgsemanticscholar.orgnih.gov The resulting increase in intracellular cAMP levels is associated with enhanced aqueous humor secretion. bmbreports.orgsemanticscholar.orgnih.gov By competitively binding to and blocking these beta-adrenergic receptors, timolol interrupts this stimulatory pathway, thereby inhibiting the downstream signaling cascade that would otherwise promote aqueous humor production. reviewofophthalmology.commims.com

Modulation of Adenylyl Cyclase (AC) Activity and cAMP Levels

The antagonistic action of timolol on beta-adrenergic receptors directly impacts adenylyl cyclase (AC) activity and, consequently, intracellular cyclic adenosine monophosphate (cAMP) levels. As beta-adrenergic receptors in the ciliary body are coupled to Gαs, their blockade by timolol leads to a reduction in the stimulation of AC. bmbreports.orgsemanticscholar.orgnih.gov This inhibition of AC activity results in a decrease in the production of cAMP within the ciliary epithelial cells. bmbreports.orgsemanticscholar.orgnih.govphysiology.org

Table 1: Impact of Timolol on GPCR Signaling and cAMP Levels

| Mechanism of Action | Effect of Timolol | Resulting Physiological Change | Key Receptors/Enzymes |

| GPCR Signaling | Blocks β-adrenergic receptors (non-selective, primarily β2) reviewofophthalmology.combmbreports.orgmims.com | Inhibits Gαs stimulation reviewofophthalmology.combmbreports.org | β1, β2 Adrenergic Receptors, Gαs |

| Adenylyl Cyclase (AC) Activity | Reduces AC activity bmbreports.orgsemanticscholar.orgnih.gov | Decreased cAMP production bmbreports.orgsemanticscholar.orgnih.govphysiology.org | Adenylyl Cyclase (AC) |

| cAMP Levels | Lowers intracellular cAMP concentrations bmbreports.orgsemanticscholar.orgnih.govphysiology.org | Reduced aqueous humor formation, lowered IOP bmbreports.orgsemanticscholar.orgnih.gov | Cyclic AMP (cAMP) |

Influence on Protein Tyrosine Kinase (PTK) and Protein Tyrosine Phosphatase (PTP) Activities

Based on current detailed research findings, a direct and established mechanism linking timolol's ocular hypotensive action to the modulation of Protein Tyrosine Kinase (PTK) or Protein Tyrosine Phosphatase (PTP) activities within the ciliary body or aqueous humor production pathways is not clearly elucidated. While PTKs and PTPs are crucial regulatory enzymes involved in diverse cellular signaling cascades, including those in ocular tissues, the available scientific literature does not provide specific evidence demonstrating that timolol directly influences these activities as a primary mechanism for reducing intraocular pressure. researchgate.netnih.govmdpi.comarvojournals.orgmdpi.com

Cellular and Molecular Mechanisms of Aqueous Humor Production Reduction by Timolol

Timolol's primary therapeutic effect in reducing intraocular pressure stems from its ability to decrease the rate of aqueous humor production. drugbank.comwikipedia.orgmims.commims.comnih.govmdpi.commims.com Aqueous humor, a clear fluid vital for maintaining ocular shape and providing nutrients to avascular eye tissues, is continuously secreted by the ciliary body epithelium into the posterior chamber of the eye. ocl-online.dewikipedia.orgentokey.com The balance between its production and outflow dictates the intraocular pressure.

Ciliary Body Epithelial Cell Function Modulation

The ciliary body is composed of pigmented (PE) and non-pigmented (NPE) epithelial cell layers, which work in concert to secrete aqueous humor. physiology.orgnih.gov Timolol's mechanism of action involves inhibiting the beta-receptors located on these ciliary epithelial cells. nih.gov These receptors, when activated, normally stimulate the secretory processes within these cells, leading to increased aqueous humor formation. bmbreports.orgsemanticscholar.orgnih.gov By blocking these receptors, timolol effectively reduces the fluid secretion by the ciliary epithelium. bmbreports.orgsemanticscholar.orgnih.govmims.comphysiology.orgnih.gov This reduction in aqueous humor formation is largely attributed to a cAMP-dependent mechanism, where the blockade of beta-adrenergic receptors leads to decreased intracellular cAMP levels, thereby dampening the secretory activity. bmbreports.orgsemanticscholar.orgnih.gov However, studies have also shown that timolol can inhibit aqueous humor secretion through cAMP-independent actions on ciliary epithelial cells, such as affecting the regulatory volume increase in PE cells and altering intracellular Ca2+ and pH. physiology.orgnih.gov

Possible Interference with Active Transport Systems

The precise and comprehensive mechanism by which timolol reduces ocular pressure remains a subject of ongoing investigation, with some hypotheses suggesting a potential interference with active transport systems. drugbank.com Active transport systems, such as Na+-K+-adenosine triphosphatase (ATPase), are crucial for the movement of ions across cell membranes and play a significant role in the secretory processes of the ciliary body. ocl-online.de These pumps contribute to creating the osmotic gradient necessary for water movement into the posterior chamber. ocl-online.dewikipedia.org

However, specific research findings have not consistently supported a direct inhibitory effect of timolol on these transport systems. For instance, studies conducted on rabbit iris root-ciliary body did not demonstrate inhibition of Na+-K+-ATPase or Mg++-ATPase activity by timolol at various concentrations. nih.govkarger.com These findings suggest that timolol's reduction of aqueous humor formation might primarily occur through a decrease in blood flow to the ciliary process, rather than direct inhibition of active transport systems. nih.govkarger.com

Hypothesized Role in Prostaglandin (B15479496) Biosynthesis Modulation

Another hypothesized mechanism for timolol's reduction of aqueous humor secretion has involved potential interference with prostaglandin biosynthesis. drugbank.com Prostaglandins (B1171923) are lipid compounds with diverse physiological effects, including roles in ocular fluid dynamics. However, experimental evidence has largely refuted a direct modulating role for timolol in this pathway. Studies in rabbits, for example, have shown that the biosynthesis of prostaglandins E2 and F2 alpha was not affected by timolol even at relatively high concentrations. nih.govkarger.com This indicates that direct modulation of prostaglandin biosynthesis is not considered a primary mechanism through which timolol exerts its aqueous humor-reducing effects. nih.govkarger.com

Table 2: Proposed Mechanisms of Aqueous Humor Reduction by Timolol

| Proposed Mechanism | Direct Evidence/Support | Contradictory Evidence/Lack of Support |

| Ciliary Body Epithelial Cell Function Modulation | Inhibits β-receptors on ciliary epithelium, reducing fluid secretion. mims.comnih.gov Decreases cAMP-dependent aqueous humor formation. bmbreports.orgsemanticscholar.orgnih.gov cAMP-independent effects on RVI, Ca2+, pH. physiology.orgnih.gov | - |

| Interference with Active Transport Systems | Hypothesized. drugbank.com | No inhibition of Na+-K+-ATPase or Mg++-ATPase observed in some studies. nih.govkarger.com |

| Prostaglandin Biosynthesis Modulation | Hypothesized. drugbank.com | Biosynthesis of prostaglandins E2 and F2α not affected in studies. nih.govkarger.com |

Exploratory Mechanistic Research Beyond Ocular Pressure Regulation

Beyond its well-known effects on intraocular pressure, Timolol has been investigated for its influence on various cellular and molecular processes, particularly concerning erythrocyte function and meibomian gland physiology.

Erythrocyte deformability (ED) is a crucial property for red blood cells to navigate the microcirculation. Studies have explored how Timolol affects this characteristic. In healthy human red blood cells (RBCs), Timolol, acting as an inhibitor of erythrocyte acetylcholinesterase (AChE), has been observed to influence ED. Research indicates that Timolol can induce an increase in erythrocyte deformability at high shear stresses, particularly when coupled with the dephosphorylation of band 3 protein by protein tyrosine kinase (PTK syk) inhibitors researchgate.netoatext.comnih.govresearchgate.net. This effect suggests a potential role for Timolol in modulating blood rheology under specific conditions.

The relationship between Timolol and erythrocyte deformability can be summarized as follows:

| Condition | Erythrocyte Deformability (ED) at High Shear Stress | Key Modulators/Pathways | Source |

| Timolol + Band 3 protein dephosphorylation by PTK syk inhibitor | Increased | PTK syk inhibitor, Band 3 protein dephosphorylation | researchgate.netoatext.comnih.govresearchgate.net |

| Fibrinogen + Timolol (without or with adenylyl cyclase inhibitor MDL) | Increased | Lower cAMP levels, AChE-Timolol less active form, Fib-CD47 | oatext.com |

Nitric oxide (NO) and S-nitrosoglutathione (GSNO) are vital signaling molecules involved in various physiological processes, including vasodilation. Erythrocytes play a role in their bioavailability and transport. Timolol's influence on the efflux of these molecules from erythrocytes has been a subject of investigation.

Timolol acts as a moderate inhibitor of erythrocyte acetylcholinesterase (AChE). While it induces NO efflux and GSNO efflux from red blood cells, the concentrations of these effluxes are lower compared to those obtained in the presence of acetylcholine (B1216132) (ACh), the natural substrate of AChE researchgate.netnih.govnih.gov. This suggests that the AChE-timolol complex forms a less active enzyme complex compared to the AChE-ACh complex oatext.comjuniperpublishers.com.

Further research indicates that increased NO efflux, GSNO, nitrite, and nitrate (B79036) values were observed when Timolol was present alongside an adenylyl cyclase inhibitor (MDL) oatext.com. Despite inducing GSNO efflux, Timolol can also lead to a significant decrease in intra-erythrocyte GSNO levels compared to control and acetylcholine treatments nih.govlongdom.org. Some studies suggest that Timolol helps maintain nitric oxide content within the erythrocyte, potentially preserving its efflux and favoring its mobilization internally longdom.orglongdom.org.

The modulation of NO and GSNO efflux by Timolol is summarized below:

| Condition | NO Efflux from Erythrocytes | GSNO Efflux from Erythrocytes | Intra-erythrocyte GSNO Levels | Source |

| Timolol alone (compared to Acetylcholine) | Lower | Lower | Decreased | researchgate.netnih.govnih.govlongdom.org |

| Timolol + Adenylyl Cyclase Inhibitor (MDL) | Increased | Increased | Not specified | oatext.com |

| Unstimulated erythrocytes | Not specified | Null | Not specified | juniperpublishers.comiospress.com |

| AChE-Timolol less active form (compared to AChE-ACh active form) | Lower | Lower | Not specified | oatext.comjuniperpublishers.com |

Meibomian gland dysfunction (MGD) is a significant cause of dry eye disease, characterized by altered lipid synthesis in meibocytes (meibomian gland epithelial cells). Research has explored the role of the beta 2-adrenergic receptor (ADRB2)/protein kinase A (PKA) signaling pathway in meibocyte lipid synthesis and the impact of Timolol on this pathway.

Studies have demonstrated that activation of the ADRB2/PKA signaling pathway enhances peroxisome proliferator-activated receptor gamma (PPARγ) expression and lipid synthesis in differentiated human meibomian gland epithelial cells (HMGECs) mdpi.comnih.gov. Conversely, Timolol, acting as an ADRB2 antagonist, exhibits an inhibitory effect on this pathway. Treatment of HMGECs with Timolol has been shown to significantly reduce lipid droplet accumulation, as evaluated by assays such as AdipoRed and LipidTOX immunostaining mdpi.comresearchgate.net. This suggests that Timolol impedes PKA-induced lipid synthesis by inhibiting ADRB2 mdpi.comnih.gov. These findings provide insights into a potential mechanism by which beta-blocker glaucoma drugs, including Timolol, might contribute to meibomian gland dysfunction in patients mdpi.comnih.govresearchgate.net.

The impact of Timolol on meibocyte lipid synthesis and the ADRB2/PKA pathway is detailed in the following table:

| Treatment/Condition | ADRB2/PKA Pathway Activation | PPARγ Expression | Lipid Synthesis in HMGECs | Source |

| ADRB2 Agonist (Salbutamol) | Enhanced | Enhanced | Enhanced | mdpi.comnih.gov |

| Timolol (ADRB2 Antagonist) | Inhibited | Reduced | Reduced | mdpi.comnih.govresearchgate.net |

| PKA Pathway Activation | Enhanced | Enhanced | Enhanced | mdpi.comnih.gov |

Synergistic and Complementary Mechanisms of Duotrav

Molecular Basis of Combined Pharmacological Efficacy

The efficacy of DuoTrav stems from the distinct molecular actions of its two components, which collectively optimize aqueous humor dynamics.

Travoprost (B1681362) is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). wikipedia.orgmims.comwikipedia.org It acts as a highly selective full agonist with a strong affinity for the prostaglandin FP receptor. europa.eupom.go.ideuropa.eunovartis.comsahpra.org.zanovartis.comfda.gov.phmims.comwikipedia.org Upon administration, travoprost reduces intraocular pressure primarily by increasing the outflow of aqueous humor from the eye. europa.eupom.go.ideuropa.eunovartis.comsahpra.org.zanovartis.comfda.gov.phwikipedia.orgmims.comwikipedia.orgpatsnap.com

The aqueous humor, a fluid produced by the ciliary body, exits the eye through two main pathways: the conventional trabecular meshwork pathway and the unconventional uveoscleral pathway. patsnap.comopenophthalmologyjournal.com Travoprost predominantly enhances the uveoscleral outflow. europa.eupom.go.ideuropa.eunovartis.comsahpra.org.zanovartis.comfda.gov.phwikipedia.orgmims.comwikipedia.orgpatsnap.comnih.govresearchgate.netkau.edu.sascispace.com The mechanism involves the activation of FP receptors located on various ocular tissues, including the ciliary muscle and sclera. patsnap.comresearchgate.netkau.edu.sa This activation leads to a cascade of biochemical events that remodel the extracellular matrix within the uveoscleral outflow pathway. Specifically, it induces changes in the expression of matrix metalloproteinases (MMPs), which facilitate the breakdown of extracellular matrix components, thereby reducing resistance to aqueous humor outflow through this pathway. patsnap.comresearchgate.netkau.edu.sascispace.com While its primary effect is on uveoscleral outflow, travoprost may also contribute to increased outflow through the trabecular meshwork. patsnap.comresearchgate.netkau.edu.sa

Timolol (B1209231) maleate (B1232345) is a non-selective beta-adrenergic receptor blocking agent. pom.go.idnovartis.comsahpra.org.zanovartis.commedsafe.govt.nzwikipedia.orgmims.com Its primary ocular mechanism of action involves reducing the formation of aqueous humor. pom.go.idnovartis.comsahpra.org.zanovartis.commedsafe.govt.nzopenophthalmologyjournal.comwikipedia.orgmims.compatsnap.commims.comphysiology.orgarvojournals.orgarvojournals.org Timolol achieves this by inhibiting beta-adrenergic receptors, particularly beta-2 receptors, located in the ciliary body. openophthalmologyjournal.comwikipedia.orgmims.compatsnap.comphysiology.org The ciliary body is the anatomical structure responsible for the production of aqueous humor. patsnap.com By blocking these receptors, timolol blunts the physiological responses initiated by endogenous catecholamines, such as adrenaline and noradrenaline, thereby decreasing fluid production. patsnap.com Some studies also indicate that timolol may contribute to a slight increase in outflow facility. pom.go.idsahpra.org.za

Additive Effects on Intraocular Pressure Regulation at a Mechanistic Level

The combination of travoprost and timolol in this compound provides an additive effect on intraocular pressure regulation due to their distinct yet complementary mechanisms. Travoprost enhances aqueous humor outflow, while timolol reduces aqueous humor formation. europa.eu This dual-action approach allows for a more pronounced and sustained reduction in IOP than either agent could achieve alone. europa.eupom.go.ideuropa.eunovartis.comsahpra.org.zamedicines.org.uknovartis.comfda.gov.phmedsafe.govt.nz

Clinical studies have demonstrated the superior IOP-lowering effect of this compound compared to monotherapy. For instance, in a three-month controlled clinical study involving patients with open-angle glaucoma or ocular hypertension and baseline mean IOP ranging from 27 to 30 mmHg, this compound administered once daily in the morning resulted in a mean IOP-lowering effect of 9 to 12 mmHg. europa.eupom.go.ideuropa.eumedicines.org.uk This reduction was up to 2 mmHg greater than that achieved with travoprost 40 micrograms/mL dosed once daily in the evening and 2 to 3 mmHg greater than that of timolol 5 mg/mL dosed twice daily. europa.eupom.go.ideuropa.eumedicines.org.uk A statistically superior reduction in morning mean IOP (24 hours after the last dose) was observed with this compound compared to travoprost throughout the study. europa.eupom.go.ideuropa.eumedicines.org.uk

Further clinical data from other studies support these findings:

Table 1: Mean Intraocular Pressure (IOP) Lowering Effect of this compound in Clinical Studies

| Study Duration | Baseline Mean IOP (mmHg) | This compound Mean IOP Lowering Effect (mmHg) | Comparison to Monotherapy (IOP Reduction) | Reference |

| 3 months | 27 to 30 | 9 to 12 | Up to 2 mmHg greater than travoprost; 2 to 3 mmHg greater than timolol | europa.eupom.go.ideuropa.eumedicines.org.uk |

| 3 months (two studies) | 23 to 26 | 7 to 9 | Non-inferior, though numerically lower, than concomitant travoprost + timolol | europa.eueuropa.eumedicines.org.uk |

| 12 months | 25 to 27 | 8 to 10 | Non-inferior to latanoprost (B1674536) + timolol combination | europa.eueuropa.eumedicines.org.uk |

These findings underscore the additive benefits derived from combining travoprost's outflow-enhancing properties with timolol's aqueous humor formation-reducing capabilities.

Theoretical Pharmacological Interactions between Prostaglandin Analogues and Beta-Adrenergic Antagonists

While specific drug interaction studies with the combined travoprost and timolol formulation have not been performed, theoretical pharmacological interactions between prostaglandin analogues and beta-adrenergic antagonists can be inferred from the known properties of their individual components. europa.eumedicines.org.uk

There is a potential for additive systemic effects when ophthalmic beta-blocker solutions, such as timolol, are administered concomitantly with certain oral medications. These include oral calcium channel blockers, other beta-adrenergic blocking agents, antiarrhythmics (including amiodarone), digitalis glycosides, parasympathomimetics, or guanethidine. Such co-administration may lead to potentiated systemic beta-blockade, manifesting as hypotension and/or marked bradycardia. europa.eupom.go.idsahpra.org.zamedicines.org.uk

Furthermore, the hypertensive reaction that can occur upon sudden withdrawal of clonidine (B47849) may be potentiated in patients concurrently taking beta-blockers. europa.eupom.go.id Beta-blockers also have the potential to increase the hypoglycemic effect of antidiabetic agents and may mask the typical signs and symptoms of hypoglycemia. pom.go.ideuropa.eusahpra.org.zamims.com

It is generally not recommended to use two local beta-adrenergic blocking agents or two local prostaglandins (B1171923) concurrently, as this could lead to redundant pharmacological effects or increased systemic exposure. pom.go.ideuropa.eusahpra.org.za Additionally, potentiated systemic beta-blockade, characterized by effects such as decreased heart rate or depression, has been reported when timolol is used in combination with CYP2D6 inhibitors (e.g., quinidine, fluoxetine, paroxetine), as these inhibitors can affect timolol's metabolism. medicines.org.uk

Advanced Research Methodologies for Studying Duotrav S Components and Interactions Pre Clinical Focus

In Vitro Cell Culture Models for Mechanistic Studies

Cell culture models allow for detailed examination of the direct effects of travoprost (B1681362) and timolol (B1209231) on specific ocular cell types, providing insights into their mechanisms of action at a foundational level.

Human trabecular meshwork (HTM) cells are central to regulating aqueous humor outflow through the conventional pathway. In vitro assays using these cells are critical for understanding how travoprost and timolol influence outflow facility.

Travoprost, as a prostaglandin (B15479496) analog, has been shown to stimulate prostaglandin FP receptors present in human trabecular cells. This stimulation can lead to an increase in the synthesis and activation of matrix metalloproteases (MMPs) within the trabecular meshwork nih.govkau.edu.sanih.gov. The remodeling of the extracellular matrix (ECM) by MMPs is a key mechanism by which prostaglandins (B1171923) are thought to influence outflow facility nih.govtandfonline.comkau.edu.sa. For instance, studies with latanoprost (B1674536), a similar prostaglandin analog, on isolated trabecular meshwork strips or cultured cells have demonstrated an increase in the mRNA expression of MMP 1, 2, 17, and 24 nih.gov. Furthermore, prostaglandins have been observed to induce relaxation in bovine meshwork contractility, which may contribute to IOP reduction nih.gov.

In contrast, timolol's influence on HTM cells appears to be different. While its primary IOP-lowering effect is attributed to reduced aqueous humor production, some research indicates that timolol may decrease aqueous humor outflow facility and potentially affect the extracellular matrix in the trabecular meshwork researchgate.netresearchgate.net. However, the precise mechanisms for these effects on outflow facility are not fully elucidated hres.caresearchgate.net.

Trabecular meshwork cells also exhibit complex regulatory volume mechanisms, including swelling-activated chloride (Cl-) channels and potassium-chloride (K+-Cl-) symport, which are believed to play a role in modulating outflow facility arvojournals.orgphysiology.org. The contractility of TM cells and their interactions with the ECM are recognized as significant determinants of outflow facility arvojournals.org.

Ciliary epithelial cell lines are utilized to investigate the impact of timolol on aqueous humor production, a key aspect of its mechanism of action.

Timolol, a beta-adrenergic antagonist, reduces aqueous humor production by modulating intracellular signaling pathways within the ciliary epithelium. It achieves this by lowering cyclic adenosine (B11128) monophosphate (cAMP) levels through beta-adrenergic receptor blockade and by inhibiting Cl--HCO3- exchange and Na+-K+-Cl- cotransporters tjceo.com. Studies on cultured bovine pigmented ciliary epithelial (PE) cells have demonstrated that timolol, at a concentration of 10 µM, leads to similar potassium (K) and chloride (Cl) losses in bicarbonate (HCO3-)/carbon dioxide (CO2) solution nih.gov. The inhibition of Cl-/HCO3- exchange is suggested as a potential mediator of timolol's effect on aqueous humor formation nih.gov. Furthermore, timolol has been shown to induce a cAMP-independent inhibition of regulatory volume increase (RVI) in PE cells, accompanied by an increase in intracellular calcium (Ca2+) and pH nih.gov.

Travoprost, on the other hand, is primarily known for its effects on aqueous humor outflow and has not been reported to significantly affect aqueous humor production in ciliary epithelial cell lines nih.govtandfonline.com.

Meibomian gland epithelial cell lines are employed to investigate potential off-target effects of ocular medications, such as their influence on lipid synthesis, which is crucial for tear film stability.

Long-term topical administration of anti-glaucoma eye drops, including timolol, has been associated with meibomian gland dysfunction researchgate.net. In vitro studies using immortalized human meibomian gland epithelial cells (IHMGECs) have shown that timolol can cause a dose-dependent decrease in cell survival researchgate.netnih.gov. While high, clinically relevant concentrations demonstrated toxicity, lower drug levels, comparable to those accumulating in the conjunctiva, did not affect IHMGEC survival, proliferation, or differentiation researchgate.netnih.gov. These lower concentrations also did not interfere with the ability of azithromycin (B1666446) to stimulate neutral lipid and lysosome accumulation in these cells researchgate.netnih.gov. Previous research on the effect of timolol on human meibomian gland epithelial cells did not consistently show a significant impact on lipid synthesis, a discrepancy that may be attributed to variations in differentiation media composition researchgate.net. Beta-blockers, including timolol, have the potential to impede PKA-induced lipid synthesis by inhibiting ADRB2 researchgate.netdbcls.jp.

Specific research on travoprost's direct impact on meibomian gland epithelial cell lines and lipid synthesis modulation is limited in the provided search results. However, other prostaglandin analogs, such as bimatoprost, have been noted to influence meibomian gland epithelial cells laboratoriosthea.com.

Erythrocyte models are used to explore the systemic effects of ophthalmic drugs, particularly concerning their influence on nitric oxide (NO) metabolism and red blood cell deformability.

Timolol has been identified as an inhibitor of erythrocyte acetylcholinesterase (AChE) and can induce the efflux of nitric oxide (NO) and S-nitrosoglutathione (GSNO) from human red blood cells (RBCs) at concentrations lower than those of acetylcholine (B1216132) nih.gov. While timolol alone did not significantly alter the concentrations of erythrocyte NO efflux, GSNO, peroxynitrite, nitrite, and nitrate (B79036) compared to untreated samples, an increase in erythrocyte deformability was observed at high shear stresses when timolol was present simultaneously with band 3 protein dephosphorylation by PTK syk inhibitor nih.govresearchgate.netresearchgate.net. Additionally, the presence of timolol leads to a significant decrease in intra-erythrocyte GSNO levels relative to control and acetylcholine treatment researchgate.netresearchgate.net.

No specific research findings were identified regarding travoprost's direct effect on erythrocyte models for nitric oxide metabolism and deformability.

Table 1: Summary of Key In Vitro Findings for DuoTrav Components

| Component | Cell Type / Model | Key Finding | Citation |

| Travoprost | Human Trabecular Meshwork Cells | Stimulates FP receptors, potentially increasing MMPs and remodeling ECM, influencing outflow facility. | nih.govtandfonline.comkau.edu.sanih.govnih.gov |

| Timolol | Human Trabecular Meshwork Cells | May decrease outflow facility and affect ECM; primary action is reduced aqueous humor production. | researchgate.netresearchgate.netphysiology.org |

| Timolol | Ciliary Epithelial Cells | Reduces aqueous humor production by lowering cAMP, inhibiting Cl-/HCO3- exchange and Na+-K+-Cl- cotransporters. | tjceo.comnih.gov |

| Timolol | Meibomian Gland Epithelial Cells | Causes dose-dependent decrease in cell survival; lower concentrations do not affect proliferation or differentiation. Can impede PKA-induced lipid synthesis. | researchgate.netnih.govdbcls.jp |

| Timolol | Erythrocyte Models | Inhibits erythrocyte AChE, induces NO and GSNO efflux. Increases erythrocyte deformability at high shear stress with PTK syk inhibitor. | nih.govresearchgate.netresearchgate.net |

Ex Vivo and Organ Culture Systems

Ex vivo and organ culture systems provide a more physiologically relevant environment than cell cultures, allowing for the study of drug effects on intact tissues or whole organs.

Perfused ocular segment models, particularly those involving human anterior segments, are invaluable for directly assessing the impact of drugs on aqueous humor outflow pathways, independent of systemic factors.

Travoprost and other prostaglandins have been shown to increase outflow facility in perfusion organ culture of human anterior segments kau.edu.sanih.gov. For instance, latanoprost, a prostaglandin analog, significantly increased outflow facility in cultured human anterior segments by 67% ± 11% compared to a control increase of 6% ± 10% (P < 0.001) nih.gov. These changes were rapid, occurring within one hour and reaching a new baseline within 24 hours, and were reversible, with facility returning to pre-drug values in approximately 48 hours nih.gov. Histological examination of prostaglandin-treated anterior segments revealed focal detachment and loss of Schlemm's canal endothelial cells, along with extracellular matrix loss in certain areas, suggesting a direct effect on the trabecular meshwork nih.gov. Experiments on pig cultured trabecular meshworks, perfused at constant pressure, also demonstrated an increase in outflow facility of up to 30% following intra-cameral injection of prostaglandin F2α (PGF2α) nih.govtandfonline.com. Furthermore, travoprost has been observed to increase the area of Schlemm's canal in healthy subjects, an effect that cannot be solely attributed to a mechanical reduction in intraocular pressure arvojournals.org.

While timolol's primary mechanism involves reducing aqueous humor production, some studies suggest it may also influence outflow facility hres.caresearchgate.net. One study in healthy human eyes using pneumatonography showed that timolol reduced outflow facility from a mean of 0.23 ± 0.08 µL/min/mmHg at baseline to 0.18 ± 0.08 µL/min/mmHg (P < 0.001) after one week of use researchgate.net. This effect was more pronounced in eyes with higher baseline outflow facility and was correlated with reduced aqueous humor flow, although the precise mechanism for this reduction in outflow facility was not determined researchgate.net.

Table 2: Summary of Key Ex Vivo Findings for this compound Components

| Component | Model System | Key Finding | Citation |

| Travoprost | Perfused Human Anterior Segments | Increases outflow facility; associated with histological changes in trabecular meshwork and Schlemm's canal endothelium. | kau.edu.sanih.govarvojournals.org |

| Timolol | Perfused Human Eyes (in vivo measurement of outflow facility) | Reduces outflow facility in healthy human eyes, particularly those with higher baseline facility. | researchgate.net |

Animal Models for Mechanistic Investigation (Non-Clinical Outcomes)

Animal models play a crucial role in elucidating the mechanistic actions of pharmaceutical compounds before human clinical trials. For this compound's components, specific animal species have been utilized to investigate their effects on ocular physiology.

Research has demonstrated that travoprost significantly increases optic nerve head (ONH) blood flow in animal models. In studies involving rabbits, topical ocular administration of travoprost (0.004% solution) led to a notable increase in ONH tissue blood velocity. This effect was observed after a single instillation and persisted for 24 hours following a 7-day instillation regimen. tandfonline.comnih.gov The increase in ONH blood flow was localized to the treated eyes and was abolished by pretreatment with indomethacin, suggesting that the effect is associated with the production of endogenous prostaglandins. tandfonline.comnih.gov Comparative studies with other prostanoid FP-receptor agonists like latanoprost and tafluprost (B1681877) also indicated that topical administration of these compounds stably increases ONH blood flow in rabbits. arvojournals.org

Table 1: Effect of Topical Travoprost on Optic Nerve Head Blood Velocity in Rabbits

| Time Point After Last Instillation (7-day regimen) | Percentage Increase in ONH Blood Velocity (Treated Eyes) |

| Just before last instillation | 11% tandfonline.com |

| 1 hour | 40% tandfonline.com |

| 6 hours | 17% tandfonline.com |

| 12 hours | 16% tandfonline.com |

| 24 hours | 12% tandfonline.com |

Genetic knockout models have been instrumental in clarifying the specific receptor pathways involved in the intraocular pressure (IOP)-lowering effects of travoprost. The efficacy of prostaglandin analogues, including travoprost, in reducing IOP is primarily dependent on their interaction with the prostaglandin FP receptor. nih.govkau.edu.sanih.govarvojournals.org Studies utilizing FP receptor-deficient (FPKO) mice have provided direct evidence for this dependency. A single topical application of travoprost, as well as other prostaglandin analogues like latanoprost and bimatoprost, failed to induce a significant IOP-lowering effect in FPKO mice. nih.govarvojournals.org This finding underscores the critical role of the FP receptor in mediating the early IOP-lowering mechanism of travoprost. nih.govarvojournals.org Travoprost free acid is recognized as a highly selective and potent agonist for the FP prostanoid receptor. sandoz.comnovartis.com

Pre-clinical investigations in animal models have also examined the effects of travoprost on ocular adnexa. Studies in monkeys have shown that travoprost can induce a slight enlargement of the palpebral fissure. europa.eusante.frfda.gov.phpom.go.idmedicines.org.uk This effect, however, was considered species-specific and has not been observed in human clinical trials. europa.eusante.frfda.gov.phpom.go.idmedicines.org.uk In monkeys, the administration of this compound, which combines travoprost and timolol, was observed to increase palpebral fissure size and enhance iris pigmentation, consistent with the known effects of prostanoids. pom.go.id Furthermore, clinical observations, though not strictly animal model findings, indicate that travoprost may gradually alter eyelashes in treated eyes, leading to increased length, thickness, pigmentation, and/or number of lashes in approximately half of the patients in clinical trials. europa.eusante.frfda.gov.phpom.go.idmedicines.org.uk

Molecular and Structural Biology Techniques

Molecular and structural biology techniques provide detailed insights into the interactions between this compound's components and their target receptors at a molecular level.

Travoprost is administered as an isopropyl ester prodrug, which undergoes hydrolysis by esterases in the cornea to yield its biologically active free acid form, fluprostenol. nih.govnovartis.comsante.frfda.gov.phnih.gove-lactancia.org This active metabolite, travoprost free acid, functions as a highly selective and potent agonist for the FP prostanoid receptor. sandoz.comnovartis.come-lactancia.org Receptor binding assays, often utilizing bovine corpus luteum membranes, have demonstrated that travoprost acid exhibits high affinity for the FP receptor while showing minimal affinity for other prostaglandin receptors. sandoz.come-lactancia.org In functional phosphoinositide turnover assays conducted in various cell types, including human ciliary muscle and human trabecular meshwork cells, travoprost acid proved to be the most potent prostaglandin analog tested. e-lactancia.orgnih.govnih.gov

Timolol, the other active component of this compound, is a non-selective beta-adrenergic receptor blocking agent. hres.camims.com In vitro binding assays, using membranes prepared from homogenized rabbit iris-ciliary bodies, have been employed to characterize timolol's interaction with beta-adrenergic receptors. nih.govarvojournals.org These studies confirm that timolol binds to beta-adrenergic receptors with high affinity and shows negligible activity at alpha-adrenergic receptors. nih.gov The presence of beta-adrenergic receptors in the ciliary process epithelium suggests their involvement in the regulation of aqueous humor formation. mdpi.com

Table 2: Binding Affinity (Ki) and Potency (EC50) of Travoprost Acid at Prostaglandin Receptors

| Receptor Type | Binding Affinity (Ki) [nM] | Potency (EC50) in FP Functional Assays [nM] (Human Ciliary Muscle Cells) |

| FP | 35 ± 5 nih.gov | 1.4 nih.gov |

| DP | 52,000 nih.gov | Not applicable |

| EP1 | 9,540 nih.gov | Not applicable |

| EP3 | 3,501 nih.gov | Not applicable |

| EP4 | 41,000 nih.gov | Not applicable |

| IP | >90,000 nih.gov | Not applicable |

| TP | 121,000 nih.gov | Not applicable |

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for resolving the three-dimensional structures of complex biological macromolecules, including G protein-coupled receptors (GPCRs) that are targets of this compound's components. Recent Cryo-EM studies have successfully elucidated the structures of the human prostaglandin F2α receptor (FP receptor) in complex with various ligands, including clinical drugs like latanoprost. researchgate.netebi.ac.uknih.govrcsb.orgnih.gov These high-resolution structures provide critical insights into the molecular mechanisms governing FP receptor selectivity for both endogenous prostaglandins and pharmaceutical agents. They also shed light on the intricacies of G protein coupling preferences by prostaglandin receptors, offering a structural framework that can guide the rational design of more effective FP-targeting drugs. ebi.ac.uknih.govrcsb.orgnih.gov

Similarly, Cryo-EM has been employed to determine the structures of beta-adrenergic receptors, such as the β1-adrenergic receptor and β2-adrenergic receptor, in complex with their cognate Gs proteins. nih.govebi.ac.ukresearchgate.netbiorxiv.orgnih.gov These structural analyses have revealed the conformational changes associated with receptor activation and the precise mechanisms by which these receptors couple with and activate G proteins. nih.govebi.ac.ukresearchgate.netbiorxiv.orgnih.gov Such detailed structural information is invaluable for understanding the molecular basis of beta-adrenergic receptor subtype selectivity and can facilitate the development of more selective therapeutic agents. researchgate.net

Gene Expression and Proteomic Analysis in Ocular Tissues

Advanced molecular techniques, such as gene expression profiling and proteomic analysis, are crucial for elucidating the intricate mechanisms by which ophthalmic compounds like travoprost and timolol exert their effects at the cellular and tissue levels within the eye. These methodologies provide insights into the molecular pathways modulated by these agents, particularly in key ocular structures involved in aqueous humor dynamics.

Gene Expression Profiling: Gene expression studies, often employing techniques like quantitative real-time PCR or RNA sequencing, investigate changes in messenger RNA (mRNA) levels within ocular tissues. Travoprost, upon hydrolysis to its active free acid in the eye, binds to prostaglandin FP receptors located in the ciliary muscle and trabecular meshwork. This binding initiates intracellular signaling cascades, including phosphoinositide turnover, intracellular Ca2+ mobilization, and mitogen-activated protein (MAP) kinase activation nih.gov. These events subsequently lead to the increased production of specific matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9, in cultured human ciliary smooth muscle cells nih.gov. The upregulation of these MMPs is significant because they are enzymes capable of degrading extracellular matrix components, including collagen, thereby facilitating the outflow of aqueous humor and contributing to IOP reduction nih.gov.

While timolol's primary mechanism involves reducing aqueous humor production, studies have investigated the expression of drug-metabolizing enzymes in ocular tissues. For instance, messenger RNAs (mRNAs) for cytochrome P450 enzymes like CYP2D6 and CYP2C19 have been detected in various ocular tissues, including the cornea and non-pigmented human ciliary epithelial cells, although the liver remains the principal site of timolol metabolism researchgate.netjst.go.jp. This highlights the utility of gene expression analysis in mapping the metabolic landscape of ocular tissues and understanding potential local drug interactions.

Proteomic Analysis: Proteomic analysis, typically performed using mass spectrometry, complements gene expression studies by identifying and quantifying changes in protein abundance and post-translational modifications within ocular tissues. This approach provides a direct snapshot of the functional molecules affected by drug exposure. In ocular research, proteomic studies have been successfully applied to characterize protein changes in tear fluid, for example, identifying differentially abundant proteins in dry eye syndrome patients treated with specific eye drops arvojournals.orgmdpi.com. While direct proteomic data specifically on this compound's effect on ocular tissues are not extensively detailed in the provided context, the application of this methodology is well-established for understanding molecular responses in the eye. For instance, analyses of aqueous humor and trabecular meshwork tissue from glaucoma patients have utilized proteomic profiling to identify potential biomarkers and understand disease progression, demonstrating the technique's relevance in ocular pharmacology researchgate.net.

Table 1: Key Molecular Targets and Pathways Affected by Travoprost in Ocular Tissues (Preclinical)

| Molecular Target/Pathway | Tissue Location | Effect of Travoprost (Active Metabolite) | Implication for IOP Reduction |

| Prostaglandin FP Receptor | Ciliary Muscle, Trabecular Meshwork nih.gov | Agonist binding, intracellular signaling nih.gov | Initiates cascade leading to aqueous humor outflow increase |

| Matrix Metalloproteinases (MMPs) (e.g., MMP-1, -2, -3, -9) | Cultured Human Ciliary Smooth Muscle Cells nih.gov | Increased production nih.gov | Degradation of extracellular matrix, facilitating outflow nih.gov |

| Intracellular Ca2+ Mobilization | Ciliary Muscle Cells nih.gov | Activation nih.gov | Part of signaling cascade for IOP reduction |

Computational Modeling and Simulations for Pharmacodynamic Predictions

Computational modeling and simulations represent powerful in silico methodologies employed in preclinical research to predict the pharmacodynamic effects of ophthalmic drugs like this compound's components. These models integrate complex biological and physical parameters to simulate drug behavior within the ocular environment, offering a predictive tool for drug development and optimization.

Physiologically-Based Pharmacokinetic (PBPK) and Pharmacodynamic (PD) Modeling: PBPK models are designed to simulate drug absorption, distribution, metabolism, and excretion (ADME) within the body, including specific organ systems like the eye. When coupled with pharmacodynamic (PD) models, they can predict drug responses. For ocular drugs, PBPK models integrate various factors such as liquid flows (e.g., aqueous humor dynamics), membrane permeability (e.g., corneal and conjunctival), tissue partitioning, and receptor binding arvojournals.orgresearchgate.netnih.gov.

These models have been successfully applied to timolol, predicting its concentration-time and response-time profiles in animal models (e.g., rabbits) and extrapolating these to human responses researchgate.net. A PBPK-PD model that incorporated the vitreous body provided a more accurate estimation of timolol distribution in the anterior segment of the eye and its transient and steady-state intraocular pressure (IOP) response after topical administration arvojournals.org. This highlights the importance of comprehensive models that account for drug distribution across different ocular compartments.

Computational Fluid Dynamics (CFD) and Discrete Event Simulation (DES): Computational Fluid Dynamics (CFD) models are utilized to simulate fluid flows and drug diffusion within the eye, particularly for topical ocular drug delivery. These models can predict ocular drug concentrations and drug flux through the cornea arvojournals.orgresearchgate.net. For instance, CFD simulations have been used to study drug diffusion from ocular implants and to understand the interplay between ocular fluid dynamics and drug distribution in the anterior chamber researchgate.net.

Discrete Event Simulation (DES) models offer a different approach, focusing on the sequence of events over time. These models have been employed to compare the long-term effectiveness of different treatment sequences for open-angle glaucoma or ocular hypertension, such as travoprost-timolol fixed combination (T-TT) versus latanoprost-timolol fixed combination (L-LT). Such simulations can predict outcomes like the probability of treatment failure and disease progression over extended periods nih.gov. For example, a DES model indicated that the T-TT sequence was more effective at avoiding the need for a third-line treatment and was associated with less glaucoma progression compared to the L-LT sequence over 60 months nih.gov.

Table 2: Applications and Outcomes of Computational Modeling in Ocular Pharmacodynamics (Preclinical Focus)

| Modeling Approach | Application Area | Predicted Outcome | Reference |

| Physiologically-Based PK/PD (PBPK-PD) | Timolol ocular distribution and IOP response | Accurate concentration-time and IOP response profiles researchgate.netarvojournals.org | researchgate.netarvojournals.org |

| Computational Fluid Dynamics (CFD) | Topical ocular drug delivery, implant diffusion | Ocular drug concentrations, drug flux, distribution homogeneity arvojournals.orgresearchgate.net | arvojournals.orgresearchgate.net |

| Discrete Event Simulation (DES) | Treatment sequence effectiveness in glaucoma | Probability of treatment failure, disease progression nih.gov | nih.gov |

These advanced computational tools, validated by preclinical experimental data, are invaluable for optimizing drug formulations, predicting drug behavior in various ocular tissues, and informing the design of more effective therapeutic strategies for complex conditions like glaucoma.

Theoretical and Molecular Pharmacology of Duotrav S Constituent Interactions

Potential for Cross-Talk Between Prostaglandin (B15479496) and Adrenergic Signaling Pathways

The molecular pharmacology of Duotrav's constituents involves distinct yet potentially interacting signaling pathways. Prostaglandin F2α receptors (FP receptors), activated by travoprost (B1681362), are G-protein coupled receptors that primarily signal through a phosphatidylinositol-calcium second messenger system. This pathway can lead to the activation of various downstream effectors, including phospholipase C, IP3, and protein kinase C, and may also involve Rho family GTPases and mitogen-activated protein kinase (MAPK) pathways.

Conversely, beta-adrenergic receptors (βARs), targeted by timolol (B1209231), are also G-protein coupled receptors. They predominantly couple to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).

While travoprost and timolol exert their primary IOP-lowering effects through different mechanisms (outflow enhancement vs. aqueous humor production reduction), the intricate nature of G-protein coupled receptor signaling suggests potential for indirect cross-talk or shared regulatory elements. For instance, the combined effect of travoprost and timolol in lowering IOP is considered additive, indicating that their distinct mechanisms are complementary rather than overlapping in a directly competitive manner. wikipedia.org The involvement of common second messengers like calcium (in FP receptor signaling) and cAMP (in βAR signaling) could theoretically provide points of convergence or modulation, though specific cross-talk mechanisms between these two pathways in the ocular context of this compound require further detailed investigation.

Influence on Cellular Transport Systems and Ion Channels

The actions of travoprost and timolol inherently involve modulating cellular transport systems and ion channels within the ocular tissues responsible for aqueous humor dynamics.

Travoprost (Prostaglandins): Prostanoids, including travoprost's active metabolite, are negatively charged organic anions at physiological pH. Their poor diffusion across lipid bilayers suggests that active transport mechanisms are crucial for their uptake and clearance within ocular tissues. Research indicates that Organic Anion Transporting Polypeptides (OATPs), specifically OATP2A1, OATP1A2, OATP2B1, and OATP4A1, play a role in the cellular uptake of prostaglandin analogs into ocular tissues. This active transport is vital for the drug to reach its target FP receptors and exert its effects on aqueous humor outflow.

Timolol (Beta-blockers): Timolol's reduction of aqueous humor secretion by the ciliary epithelium implies a direct influence on the ion transport systems responsible for aqueous humor formation. Aqueous humor secretion is an active process involving the trans-cellular movement of various ions (e.g., Na+, Cl-, HCO3-) across the ciliary epithelium, mediated by specific protein transporters and water channels like aquaporins (AQP1 and AQP4). mims.com Studies suggest that timolol may exert a cyclic AMP-independent inhibitory effect on ciliary epithelial cells, potentially by influencing ion channels such as the Cl-/HCO3- exchange system, leading to altered cellular chloride and potassium content. This disruption of ion homeostasis contributes to the decreased aqueous humor production.

Shared or Divergent Downstream Effectors at the Molecular Level

The molecular pathways activated by travoprost and timolol diverge significantly in their primary downstream effectors, reflecting their distinct mechanisms of IOP reduction.

Travoprost (Prostaglandins): Upon activation of FP receptors, travoprost primarily initiates a cascade that leads to the remodeling of the extracellular matrix within the uveoscleral outflow pathway. nih.govwikipedia.orgguidetopharmacology.orgmims.com This remodeling is largely attributed to the regulation of matrix metalloproteinases (MMPs), which degrade extracellular matrix components, thereby reducing resistance to aqueous humor outflow. nih.govwikipedia.orgmims.com Additionally, FP receptor signaling involves G proteins that activate a phosphatidylinositol-calcium second messenger system, influencing intracellular calcium levels and potentially leading to changes in cell shape and cytoskeletal organization.

Timolol (Beta-blockers): Timolol's action, via beta-adrenergic receptor blockade (particularly β2 receptors in the ciliary body), primarily affects the adenylate cyclase-cAMP-PKA signaling pathway. By inhibiting this pathway, timolol reduces the intracellular levels of cAMP, which in turn decreases the active secretion of aqueous humor. This mechanism directly impacts the machinery responsible for fluid production.

Shared vs. Divergent: The primary molecular effectors of travoprost and timolol are largely divergent. Travoprost focuses on extracellular matrix dynamics and calcium-dependent signaling to enhance outflow, while timolol targets cAMP-dependent pathways to reduce aqueous humor production. The additive IOP-lowering effect of this compound suggests that these distinct pathways are complementary rather than redundant. wikipedia.org However, the complexity of cellular signaling networks means that indirect interactions or shared regulatory points might exist. For instance, both pathways ultimately influence fluid dynamics, and the precise regulation of ion channels and transporters could be subject to broader cellular signaling integration that might involve elements from both prostaglandin and adrenergic pathways.

| Constituent | Primary Mechanism of IOP Reduction | Key Receptors Involved | Primary Downstream Effectors |

| Travoprost | Increased aqueous humor outflow (uveoscleral and trabecular) wikidata.orgnih.govmims.comguidetopharmacology.orgwikipedia.orgguidetopharmacology.org | Prostaglandin FP receptor wikidata.orgnih.govwikipedia.orgmims.comguidetopharmacology.org | Extracellular matrix remodeling (via MMPs), Phosphatidylinositol-calcium second messenger system nih.govwikipedia.orgguidetopharmacology.orgmims.com |

| Timolol | Decreased aqueous humor production | Beta-adrenergic receptors (β1, β2) | Reduction of intracellular cAMP levels, Protein Kinase A (PKA) pathway |

Theoretical Impact on Ocular Blood Flow Regulation Beyond IOP Reduction

Beyond their direct effects on IOP, the constituents of this compound may theoretically influence ocular blood flow, a critical factor in optic nerve health.

Travoprost (Prostaglandins): Travoprost has been shown to have beneficial or neutral effects on ocular blood flow. In animal models, travoprost has been reported to increase optic nerve head blood flow without significant changes in IOP or systemic blood pressure. In patients with glaucoma, travoprost has been observed to improve central retinal artery blood flow, with a significant increase in end-diastolic velocity. However, some studies suggest that prostaglandin analogs might induce a mild constriction of retinal arterioles in certain glaucoma patients; this effect is often considered an autoregulatory response to the observed increase in ocular perfusion pressure resulting from IOP reduction. Short-term travoprost treatment may also slow down conjunctival blood flow velocity without significantly affecting vascular density.

Timolol (Beta-blockers): The impact of timolol on ocular blood flow is more complex and has shown variability across studies. As a non-selective beta-blocker, timolol can decrease pulsatile ocular blood flow (POBF) in both treated and untreated eyes in healthy individuals. Some research indicates that systemic beta-blockers may unfavorably affect ocular blood flow, potentially by enhancing alpha-1 receptor activation, leading to vasoconstriction and reduced flow velocity, and by suppressing heart rate. Conversely, other studies have reported that timolol did not increase blood flow in the optic nerve head and choroid, unlike other glaucoma medications such as dorzolamide. Conflicting findings exist regarding timolol's direct effect on retinal blood flow, with some studies indicating a decrease and others showing no significant alteration or even an increase in retinal red blood cell velocity.

| Constituent | Reported Effects on Ocular Blood Flow | Specific Ocular Vessels/Parameters Affected |

| Travoprost | Increase/Improvement, Mild retinal arteriolar constriction (autoregulatory), Slowed conjunctival blood flow velocity | Optic nerve head, Central retinal artery (increased end-diastolic velocity), Retinal arterioles, Conjunctival microvessels |

| Timolol | Decrease, No significant change, Increase in retinal red blood cell velocity | Pulsatile ocular blood flow (POBF), Central retinal artery (decreased velocity), Optic nerve head, Choroid, Retinal vein (increased red blood cell velocity) |

Future Directions in Mechanistic Research of Duotrav and Its Components

Unraveling Undetermined Aspects of Travoprost's FP Receptor Agonism

Travoprost (B1681362), a prostaglandin (B15479496) F2α analogue, is a selective and potent agonist of the prostaglandin FP receptor. drugbank.comfda.gov.ph Its primary mechanism of action is understood to be the enhancement of uveoscleral outflow of aqueous humor, and to a lesser extent, outflow through the trabecular meshwork. patsnap.comnih.gov Despite this established understanding, the precise molecular events that follow FP receptor activation by travoprost are not entirely elucidated.

Future research will likely focus on:

Downstream Signaling Pathways: Identifying and characterizing the full spectrum of intracellular signaling cascades activated by travoprost binding to the FP receptor in ciliary muscle and trabecular meshwork cells. This includes exploring the roles of various G proteins, protein kinases, and other second messengers beyond the currently known pathways.

Extracellular Matrix Remodeling: Investigating the specific genes and proteins whose expression is altered by travoprost to mediate the remodeling of the extracellular matrix in the uveoscleral pathway. This could involve detailed studies on the regulation of matrix metalloproteinases (MMPs) and their inhibitors.

Receptor Trafficking and Desensitization: Understanding the dynamics of FP receptor internalization, recycling, and desensitization in response to chronic travoprost exposure. This knowledge is crucial for explaining long-term treatment effects and potential mechanisms of tachyphylaxis.

While travoprost is known for its high selectivity for the FP receptor, further investigation into potential off-target effects or interactions with other prostanoid receptors at a molecular level could provide a more complete picture of its pharmacological profile. nih.gov

Further Elucidation of Timolol's Precise Ocular Hypotensive Mechanism

Timolol (B1209231) is a non-selective beta-adrenergic antagonist that lowers IOP primarily by reducing the production of aqueous humor by the ciliary body. drugbank.compatsnap.com However, the exact mechanism by which beta-blockade leads to decreased aqueous humor secretion is not fully established. nih.govdrugs.comslideshare.net

Key areas for future investigation include:

Cellular Mechanisms in the Ciliary Epithelium: Delineating the precise effects of timolol on the ion transport systems and aquaporins in the non-pigmented and pigmented ciliary epithelial cells that are responsible for aqueous humor formation.

Role of Different Beta-Adrenergic Receptor Subtypes: While timolol is non-selective, clarifying the specific contributions of β1- and β2-adrenergic receptors in the ciliary processes to aqueous humor production could lead to the development of more targeted beta-blockers with fewer systemic side effects.

Potential Effects on Outflow Pathways: Some studies have suggested a minor effect of timolol on aqueous humor outflow. drugs.com Further research is needed to confirm and characterize any such effects at a molecular level.

Investigation into the Long-Term Molecular Consequences of DuoTrav's Synergism

The synergistic effect of combining a prostaglandin analogue with a beta-blocker is well-documented in clinical practice, leading to greater IOP reduction than either agent alone. nih.govfrontiersin.orgresearchgate.net However, the long-term molecular consequences of this dual-pathway modulation are not well understood.

Future research should aim to:

Identify Synergistic Signaling Pathways: Investigate potential crosstalk between the signaling pathways activated by travoprost and those inhibited by timolol. This could reveal novel mechanisms of interaction that contribute to the enhanced IOP-lowering effect.

Assess Long-Term Cellular Adaptations: Examine the long-term effects of this compound on the cellular and molecular biology of the ciliary body, trabecular meshwork, and uveoscleral outflow pathways. This includes studying changes in gene expression, protein synthesis, and cellular morphology over extended treatment periods.

Explore Neuroprotective Effects: Investigate whether the combination therapy offers any synergistic neuroprotective effects on retinal ganglion cells, independent of its IOP-lowering action.

Exploration of Novel Cellular and Molecular Targets Beyond Current Understanding

The future of glaucoma therapy lies in identifying novel targets to achieve more profound and sustained IOP reduction and neuroprotection. nih.gov Research into the mechanisms of this compound can be expanded to explore previously unconsidered molecular players.

Potential areas of exploration include:

Rho Kinase (ROCK) Pathway: Investigating any potential influence of travoprost or timolol on the ROCK signaling pathway, which is a key regulator of trabecular meshwork contractility and a target for a newer class of glaucoma medications. nih.gov

Ion Channels and Transporters: Screening for effects of the individual components of this compound on various ion channels and transporters in the eye that may play a role in IOP regulation.

Septin Cytoskeleton: Recent research has identified the septin cytoskeleton as a potential novel target for lowering IOP. duke.edu Exploring any interaction of this compound's components with septins could open new avenues of research.

Novel Protein Targets: Proteome-wide association studies are identifying novel protein targets for primary open-angle glaucoma, such as ROBO1 and FOXO3. frontiersin.orgnih.gov Investigating the effects of travoprost and timolol on these and other emerging targets could provide new insights into their mechanisms.

Development of Advanced In Vitro and In Silico Models for Mechanistic Prediction

To accelerate the pace of mechanistic research, the development and refinement of predictive models are essential.

Future efforts will likely focus on:

Three-Dimensional (3D) Ocular Tissue Models: Creating more sophisticated in vitro models, such as 3D organotypic cultures of the trabecular meshwork and ciliary body, to better mimic the physiological environment of the eye and study drug effects.

High-Throughput Screening Assays: Developing robust high-throughput screening assays to test the effects of travoprost, timolol, and their combination on a wide range of cellular processes and signaling pathways. arvojournals.org

In Silico Pharmacokinetic and Pharmacodynamic Modeling: Utilizing computational models to simulate the absorption, distribution, metabolism, and excretion of topically applied this compound and to predict its pharmacodynamic effects on IOP. nih.govrrpharmacology.ru These models can help in optimizing drug delivery and understanding the interplay of various physiological parameters.

Comparative Molecular Pharmacology with Other Ocular Hypotensive Combinations

Several fixed-combination therapies for glaucoma are available, each with a unique combination of active ingredients. researchgate.netreviewofoptometry.com A deeper understanding of the comparative molecular pharmacology of these combinations is needed.

Future research should involve:

Head-to-Head Molecular Studies: Conducting direct comparative studies at the molecular level to assess the differential effects of this compound versus other combinations (e.g., dorzolamide-timolol, brimonidine-timolol) on key cellular targets and signaling pathways. nih.govnih.govnih.gov

Differential Gene and Protein Expression Profiling: Using techniques like transcriptomics and proteomics to compare the changes in gene and protein expression induced by different combination therapies in relevant ocular tissues.

Pharmacogenomic Studies: Investigating how genetic variations in drug targets, metabolic enzymes, and transporters may influence the molecular response to this compound compared to other combination therapies.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to this compound Research

The application of "omics" technologies holds immense potential for revolutionizing our understanding of this compound's mechanism of action and for personalizing glaucoma therapy. arvojournals.org

Future research directions include:

Genomics: Identifying genetic variants that influence a patient's response to this compound, which could lead to the development of pharmacogenomic markers for treatment selection.

Proteomics: Analyzing the global changes in protein expression in ocular tissues and fluids (such as aqueous humor and tears) in response to this compound treatment. nih.govresearchgate.netnih.gov This can help in identifying biomarkers of treatment efficacy and novel drug targets.

Metabolomics: Profiling the metabolic changes that occur in the eye following this compound administration to gain insights into the biochemical pathways modulated by the drug. researchgate.netnih.gov

Integrative Multi-Omics Analysis: Combining data from genomics, proteomics, and metabolomics to construct comprehensive models of this compound's mechanism of action and to identify key molecular networks involved in its therapeutic effects. arvojournals.org

By pursuing these future research directions, the scientific community can build upon the current knowledge of this compound, ultimately leading to improved therapeutic strategies for patients with glaucoma and ocular hypertension.

Table of Research Findings and Future Directions

| Section | Component/Aspect | Current Understanding | Future Research Directions |

|---|---|---|---|